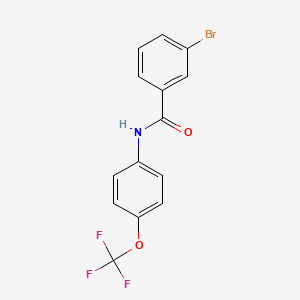
2-(2-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide is a synthetic chemical compound that belongs to a class of organic molecules known for their potential therapeutic applications. It features a complex structure with multiple functional groups, including fluoro substituents and a pyridazinone moiety, which may contribute to its bioactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide involves several key steps:
Formation of the fluorophenoxy precursor: : Starting from 2-fluorophenol, an etherification reaction with 2-bromo propionyl chloride can be conducted in the presence of a base, such as potassium carbonate, to form the propanamide intermediate.
Preparation of the pyridazinone intermediate: : This involves cyclization of the starting materials 4-fluorobenzoyl hydrazine and β-keto ester under reflux conditions.
Coupling reaction: : The final product is obtained by coupling the fluorophenoxy intermediate with the pyridazinone intermediate via an amide bond formation. Reagents like EDCI (ethyl(dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide) can be used for the coupling reaction.
Industrial Production Methods
For large-scale industrial production, the synthesis could be optimized to include:
Use of continuous flow reactors to maintain reaction conditions and improve yield.
Employment of high-throughput screening to optimize reaction parameters.
Implementation of process intensification techniques to streamline the synthesis and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : It may be oxidized at the methylene groups.
Reduction: : Reduction could occur at the carbonyl groups.
Substitution: : The fluorophenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) in methanol.
Substitution: : Chlorinating agents like phosphorus pentachloride (PCl₅).
Major Products Formed
Oxidation: : Corresponding carboxylic acids.
Reduction: : Corresponding alcohols or hydrocarbons.
Substitution: : Halogenated derivatives or nitro compounds.
Applications De Recherche Scientifique
Chemistry
Used as a ligand in metal-catalyzed reactions.
Precursor for designing molecules with specific properties.
Biology
Investigated for potential interactions with biological targets, such as enzymes or receptors.
Medicine
Evaluated for pharmacological properties like anti-inflammatory or anti-cancer activities.
Potential therapeutic applications in treating specific diseases.
Industry
Utilized in the development of novel materials with specialized applications.
Mécanisme D'action
The exact mechanism of action depends on the specific application:
Biological mechanisms: : May interact with specific enzymes, leading to inhibition or activation.
Molecular targets: : Could include various receptors, enzymes, or ion channels.
Pathways: : Possible involvement in signal transduction pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide.
2-(2-chlorophenoxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide.
Uniqueness
The presence of fluorine atoms can significantly alter the compound's chemical and biological properties, such as increasing lipophilicity, metabolic stability, and binding affinity to biological targets.
Its structure is distinct due to the specific arrangement of functional groups, enhancing its potential specificity and efficacy in various applications.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c1-15(30-20-6-3-2-5-18(20)24)22(29)25-13-4-14-27-21(28)12-11-19(26-27)16-7-9-17(23)10-8-16/h2-3,5-12,15H,4,13-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVKEHNUTVPXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2478306.png)

![1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2478310.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2478311.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2478319.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2478321.png)
![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2478322.png)
![1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478323.png)

![2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid](/img/structure/B2478326.png)

